molecular formula C6H7ClN2 B1626350 5-Chloro-4,6-dimethylpyrimidine CAS No. 75712-75-3

5-Chloro-4,6-dimethylpyrimidine

Cat. No. B1626350
CAS RN: 75712-75-3
M. Wt: 142.58 g/mol
InChI Key: HOFRUARDOZNMQJ-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H8ClN3 . It belongs to the pyrimidine class of organic compounds. The compound’s crystal structure reveals a symmetrical arrangement in the monoclinic space group P21/n .


Synthesis Analysis

The synthesis of 5-Chloro-4,6-dimethylpyrimidine involves the reaction of 2-amino-4,6-dimethoxypyrimidine with glacial acetic acid in the presence of sodium dichloroisocyanurate (SDIC) . The product crystallizes into colorless transparent crystals .


Molecular Structure Analysis

The compound’s molecular structure is characterized by its symmetrical arrangement, and the crystallographic data provide precise atomic coordinates and displacement parameters .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-4,6-dimethylpyrimidine are not explicitly mentioned in the available literature, it serves as a versatile intermediate in organic synthesis. Aminopyrimidine derivatives, including this compound, have attracted attention due to their potential applications in molecular biology and bactericidal action .

Scientific Research Applications

Crystallography and Molecular Recognition

5-Chloro-4,6-dimethylpyrimidine, along with other pyrimidine derivatives, has shown significance in the field of crystallography and molecular recognition. The compound's ability to form cocrystals with various carboxylic acids has been demonstrated. These cocrystals exhibit interesting hydrogen bonding patterns, often resulting in distinct molecular arrangements and framework structures. Such studies are essential in understanding molecular recognition processes, which are crucial in drug design and the development of pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Chemical Synthesis and Modification

Research has shown that 5-Chloro-4,6-dimethylpyrimidine can undergo various chemical transformations to produce compounds of potential biological interest. For instance, its conversion to different substituted furanopyrimidines and styrylpyrimidines has been documented, indicating its utility in synthetic organic chemistry (Campaigne, Ho, & Bradford, 1970).

Ligand Behavior in Metal Complexes

Studies involving 5-Chloro-4,6-dimethylpyrimidine have also focused on its role as a ligand in metal complexes. Investigations into its bonding behavior with divalent metal ions have provided insights into the nature of metal-ligand interactions, which are valuable in coordination chemistry (Goodgame & Johns, 1981).

Molecular Structure Analysis

The compound has been used to synthesize structurally interesting molecules, such as 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester. The crystal structure and theoretical calculations of such derivatives contribute to a deeper understanding of molecular geometry and electronic properties, which is fundamental in materials science (Ren et al., 2006).

DNA Interaction Studies

5-Chloro-4,6-dimethylpyrimidine derivatives have been synthesized and analyzed for their DNA cleavage activity. These studies are crucial in understanding the interactions between small molecules and biological macromolecules, with implications in fields like biochemistry and pharmacology (Atay, Duman, Gökalp, Tilki, & Kart, 2018).

Inorganic Chemistry and Coordination

In addition, 5-Chloro-4,6-dimethylpyrimidine has been involved in the synthesis of novel compounds featuring intriguing inorganic elements like tellurium. These studies contribute to the expanding field of inorganic chemistry and materials science (Borisov et al., 2013).

Supramolecular Chemistry

The compound's role in forming R22(8) motifs in sulfonate/carboxylate interactions further illustrates its importance in supramolecular chemistry. Understanding these interactions is vital for the design of supramolecular structures and materials (Balasubramani, Muthiah, & Lynch, 2007).

Polymer Science

Finally, 5-Chloro-4,6-dimethylpyrimidine has been utilized in the synthesis of novel semiconducting polymers, showcasing its potential in the field of polymer chemistry and materials science. These polymers could have applications in various high-tech fields like electronics (Gunathilake et al., 2013).

properties

IUPAC Name

5-chloro-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRUARDOZNMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503974
Record name 5-Chloro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,6-dimethylpyrimidine

CAS RN

75712-75-3
Record name 5-Chloro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RR Hunt, JFW McOmie, ER Sayer - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The product is considered to be 4-chloromethyl-6-methylpyrimidine since the other possible product, 5-chloro-4 : 6-dimethylpyrimidine, would be expected to be stable ; moreover, 2-…
Number of citations: 103 pubs.rsc.org
K Ohkata, M Ohsugi, K Yamamoto… - Journal of the …, 1996 - ACS Publications
A series of neutral (8−10), monomethylated (12−14), and dimethylated (17) 10-S-3 sulfuranes, derivatives of tetraazathiapentalenes fused with pyrimidine and/or pyridine ring, were …
Number of citations: 62 pubs.acs.org
NL Drake, CM Eaker, JA Garman… - Journal of the …, 1946 - ACS Publications
Synthetic Antimalarials. The Preparation of Certain Derivatives of Sulfanilamide1 Page 1 1602 Drake, Baker, Garman, Hamlin, Hayes, Haywood, Peck, Preston, Sterling Vol. chloride to …
Number of citations: 6 pubs.acs.org
RE Busby, MA Khan, MR Khan, J Parrick… - Journal of the …, 1980 - pubs.rsc.org
1-Unsubstituted imidazoles and chloroform at 550 C in a flow system give mainly 5-chloropyrimidines, together with 4-chloropyrimidines and chloropyrazines. The effects of methyl …
Number of citations: 9 pubs.rsc.org
JG Cleland - 1981 - books.google.com
EPA's Industrial Environmental Re-search Laboratory (EPA/IERL-RTP) has sponsored and continues to direct a comprehensive environmental assess-ment of coal gasification …
Number of citations: 8 books.google.com
C Hignite - Biochemical Applications of Mass Spectrometry. First …, 1980
Number of citations: 17

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